molecular formula C12H17NO4S B1356563 2-(2-Thienyl)azepane oxalate

2-(2-Thienyl)azepane oxalate

Cat. No.: B1356563
M. Wt: 271.33 g/mol
InChI Key: GEDLRBWOHFZHFR-UHFFFAOYSA-N
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Description

2-(2-Thienyl)azepane oxalate is a heterocyclic compound featuring an azepane (7-membered saturated nitrogen ring) core substituted with a 2-thienyl group at the 2-position, paired with an oxalate counterion.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

oxalic acid;2-thiophen-2-ylazepane

InChI

InChI=1S/C10H15NS.C2H2O4/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;3-1(4)2(5)6/h4,6,8-9,11H,1-3,5,7H2;(H,3,4)(H,5,6)

InChI Key

GEDLRBWOHFZHFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2=CC=CS2.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2-Thienyl)azepane oxalate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Predicted Collision Cross-Section (Ų, [M+H]+) References
This compound* C₁₁H₁₅NO₄S 265.31 (estimated) Azepane + 2-thienyl + oxalate ~148.5 (analog data)
2-(3,4-Dimethylphenyl)azepane oxalate C₁₆H₂₃NO₄ 293.36 Azepane + 3,4-dimethylphenyl + oxalate Not reported
2-(4-Ethoxyphenyl)azepane oxalate C₁₄H₂₁NO₅ 283.33 Azepane + 4-ethoxyphenyl + oxalate Not reported
2-((4-Ethylpiperazin-1-yl)methyl)azepane oxalate C₁₅H₂₉N₃O₄ 315.41 Azepane + piperazine-ethyl + oxalate Not reported
2-[2-(Thiophen-2-yl)ethenyl]azepane C₁₁H₁₅NS 193.31 Azepane + 2-thienylethenyl (no oxalate) 148.5 ([M+H]+)

*Note: Data for this compound are estimated based on analogs.

Key Observations:

  • Thienyl vs.
  • Oxalate Counterion: The oxalate salt improves solubility and crystallinity compared to non-salt forms (e.g., 2-[2-(thiophen-2-yl)ethenyl]azepane) .
  • Molecular Weight : Piperazine-containing analogs (e.g., 315.41 g/mol) exhibit higher molecular weights due to additional nitrogen atoms, which may influence pharmacokinetics .

Stability and Commercial Availability

  • This compound: Not commercially listed in the evidence, suggesting it may be a research-stage compound.
  • 3,4-Dimethylphenyl Analog : Discontinued by suppliers (), possibly due to stability issues or low demand .
  • 4-Ethoxyphenyl and Methoxybenzyl Analogs : Available from specialty suppliers (), indicating better synthetic reproducibility .

Q & A

Q. What are the common synthetic routes for 2-(2-thienyl)azepane oxalate, and what analytical techniques are used to confirm its structure?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives with thienyl groups are synthesized using halo compounds (e.g., allyl bromide, propargyl bromide) in POCl₃ as a reaction medium. The oxalate salt is formed via acid-base neutralization using oxalic acid. Characterization :
  • NMR Spectroscopy : ¹H/¹³C-NMR confirms regiochemistry and proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, azepane ring protons at δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of oxalate) and ~1250 cm⁻¹ (C-S stretch of thienyl) verify functional groups .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C: 46.7%, H: 6.2%, N: 4.5% for C₁₂H₁₅NO₅S) .

Q. How can computational methods like DFT be applied to study the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate molecular orbitals, charge distribution, and vibrational frequencies.
  • Key Parameters :
  • Exchange-Correlation Functionals : Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy .
  • Basis Sets : 6-31G(d,p) for geometry optimization and frequency analysis.
  • Applications : Predict redox behavior (thienyl group as electron donor) and proton affinity (azepane nitrogen as basic site) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Monitoring : Use HPLC or TLC to track intermediates (e.g., freebase formation before oxalate salt precipitation).
  • Reaction Conditions :
  • Temperature : 60–80°C for azepane ring closure via SN2 mechanisms .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance thienyl-azepane coupling efficiency .
  • Purification : Recrystallization from ethanol/water (1:3) removes unreacted starting materials .

Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo studies of 2-(2-thienyl)azepane derivatives?

  • Methodological Answer :
  • Bioavailability Factors : Assess logP (predicted ~2.1) and solubility (≤1 mg/mL in water) to explain poor in vivo absorption .
  • Metabolic Stability : Use liver microsome assays to identify oxidation hotspots (e.g., thienyl sulfur or azepane CH₂ groups) .
  • Dose-Response Refinement : Adjust dosing intervals based on plasma half-life (e.g., t₁/₂ < 2 hours in rodents) .

Q. What computational challenges arise in modeling the oxalate counterion’s role in the compound’s stability?

  • Methodological Answer :
  • Ion Pair Dynamics : Molecular dynamics (MD) simulations reveal oxalate’s conformational flexibility, which complicates crystal packing predictions .
  • Solvent Effects : Polarizable continuum models (PCM) show oxalate’s hydrogen-bonding capacity in aqueous media reduces freebase precipitation .
  • Energy Decomposition : Symmetry-adapted perturbation theory (SAPT) quantifies ion-dipole interactions (e.g., ~15 kcal/mol stabilization energy) .

Key Research Recommendations

  • Experimental Design : Prioritize hybrid DFT/MD approaches for stability studies .
  • Data Contradiction Analysis : Cross-validate in vitro cytotoxicity with pharmacokinetic profiling .
  • Advanced Characterization : Use X-ray crystallography to resolve oxalate’s binding mode in salts .

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